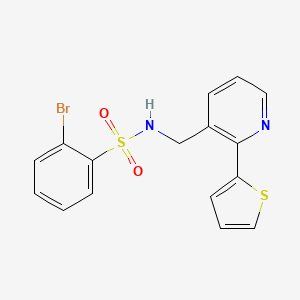

![molecular formula C8H9ClN2O B2696688 [(2-氯苯基)甲基]脲 CAS No. 4654-63-1](/img/structure/B2696688.png)

[(2-氯苯基)甲基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

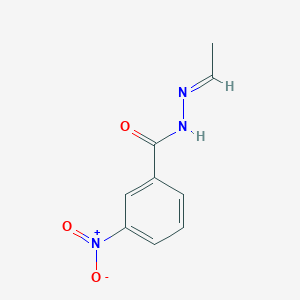

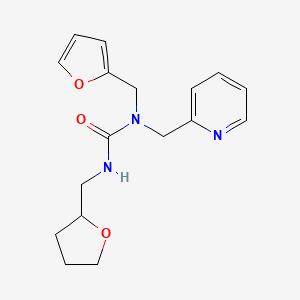

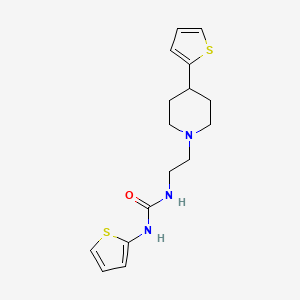

“[(2-Chlorophenyl)methyl]urea” is a chemical compound with the molecular formula C8H9ClN2O .

Synthesis Analysis

A method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .

Molecular Structure Analysis

The molecular structure of “[(2-Chlorophenyl)methyl]urea” can be represented by the InChI code 1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) . The molecular weight of the compound is 184.62 .

Chemical Reactions Analysis

Urea derivatives, including “[(2-Chlorophenyl)methyl]urea”, can undergo various chemical reactions. For example, they can participate in condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .

Physical And Chemical Properties Analysis

“[(2-Chlorophenyl)methyl]urea” is a solid substance . Its physical and chemical properties, such as melting point, boiling point, and density, are not specified in the search results.

科学研究应用

- [(2-Chlorophenyl)methyl]urea, also known as galodif, exhibits pronounced anticonvulsant activity. It was developed at the Kizhner Research Center, Tomsk Polytechnic University. Galodif is an original anticonvulsant drug that has low toxicity and does not cause side soporific effects .

- The synthesized ureide derivative of galodif, obtained by acylation with succinic anhydride, is soluble in water. This improved solubility makes it promising as a liquid drug dosage form and a prodrug with prolonged action .

- Succinic acid, which was used for functionalizing galodif, exhibits biological activity. The introduction of succinic acid via N-acylation could enhance the anticonvulsant activity of galodif .

- Succinate-containing agents are known to show anticonvulsant and nootropic effects. Therefore, the modified galodif ureide may have enhanced therapeutic potential .

- The reversible nature of the acylation reaction suggests that ureides can act as prodrugs, leading to prolonged effects. The galodif ureide with succinic acid may exhibit such behavior .

- Improved solubility in water is crucial for achieving rapid therapeutic effects and preparing liquid drug formulations with enhanced bioavailability. The synthesized ureide addresses this limitation of galodif .

Anticonvulsant Activity

Biological Activity Enhancement

Bioavailability and Prodrug Potential

安全和危害

未来方向

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), have been found to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii . This prevents the electron flow from photosystem II to plastoquinone .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that [(2-Chlorophenyl)methyl]urea may potentially affect a wide range of biochemical pathways.

Pharmacokinetics

A related compound, galodif (n-[(3-chlorophenyl)(phenyl)methyl]urea), is known to be almost insoluble in water . This suggests that the bioavailability of [(2-Chlorophenyl)methyl]urea might be influenced by its solubility.

Action Environment

The solubility of related compounds in water suggests that the action of [(2-chlorophenyl)methyl]urea may be influenced by the aqueous environment .

属性

IUPAC Name |

(2-chlorophenyl)methylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMVBUXOIGWQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Chlorophenyl)methyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(benzylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2696613.png)

![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)

![2-(4-chlorophenyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2696625.png)

![3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696626.png)